

Spectroscopic Profile of 1,4-Diphenoxylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 1,4-Diphenoxylbenzene

Cat. No.: B1210776

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This technical guide provides an in-depth overview of the key spectroscopic data for the aromatic ether **1,4-diphenoxylbenzene** (CAS No: 3061-36-7). The document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Core Spectroscopic Data

The spectroscopic data for **1,4-diphenoxylbenzene**, a symmetrical molecule with the chemical formula $C_{18}H_{14}O_2$, are summarized below. The data are consistent with a central para-substituted benzene ring connected to two phenoxy groups.^{[1][2]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. Spectra are typically recorded in deuterated chloroform ($CDCl_3$) with tetramethylsilane (TMS) as an internal standard.

Table 1: 1H and ^{13}C NMR Spectroscopic Data for **1,4-Diphenoxylbenzene** in $CDCl_3$

Spectrum	Frequency	Chemical Shift (δ , ppm)	Assignment
^1H NMR	400 MHz	7.36 - 7.31 (m, 4H)	Protons ortho to the ether linkage (terminal rings)
7.11 - 7.07 (m, 2H)		Protons para to the ether linkage (terminal rings)	
7.03 - 6.99 (m, 8H)		Protons on the central benzene ring & meta protons (terminal rings)	
^{13}C NMR	100 MHz	157.8	Carbons of terminal rings attached to oxygen
152.7		Carbons of central ring attached to oxygen	
129.7		Ortho carbons of terminal rings	
122.9		Para carbon of terminal rings	
120.4		Meta carbons of terminal rings	
118.3		Carbons of the central ring	

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in the molecule based on the absorption of specific frequencies of IR radiation, which correspond to bond vibrations.

Table 2: Key Infrared Absorption Bands for **1,4-Diphenoxylbenzene**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Assignment
3060 - 3040	Medium	C-H Stretch	Aromatic C-H bonds
1585, 1485	Strong	C=C Stretch (in-ring)	Aromatic ring stretching
1240 - 1200	Strong	C-O-C Asymmetric Stretch	Aryl ether linkage
835	Strong	C-H Out-of-Plane Bend	Para (1,4) disubstitution on benzene ring

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation.

Table 3: Major Fragments in the Electron Ionization Mass Spectrum of **1,4-Diphenoxylbenzene**

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment Ion	Notes
262	High	[C ₁₈ H ₁₄ O ₂] ⁺	Molecular Ion (M ⁺)
185	Moderate	[M - C ₆ H ₅ O] ⁺	Loss of a phenoxy radical
77	High	[C ₆ H ₅] ⁺	Phenyl cation
51	Moderate	[C ₄ H ₃] ⁺	Fragmentation of the phenyl cation

Experimental Protocols

The following sections describe standardized methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol (¹H and ¹³C)

- Sample Preparation: Dissolve approximately 10-20 mg of **1,4-diphenoxylbenzene** in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
- Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer to optimize magnetic field homogeneity.
 - Acquire the spectrum using a standard single-pulse experiment.
 - Set a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard (TMS at 0.00 ppm).
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a standard proton-decoupled pulse sequence.
 - A higher number of scans is required (e.g., 128 or more) due to the low natural abundance of ¹³C.
 - Use a relaxation delay (e.g., 2 seconds) to allow for full carbon relaxation between pulses.
 - Reference the spectrum to the CDCl₃ solvent peak (77.16 ppm).
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra.

FT-IR Spectroscopy Protocol (ATR Method)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or zinc selenide) of the FT-IR spectrometer is clean.
- Background Scan: Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
- Sample Application: Place a small amount of solid **1,4-diphenoxylbenzene** powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Pressure Application: Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹.
- Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

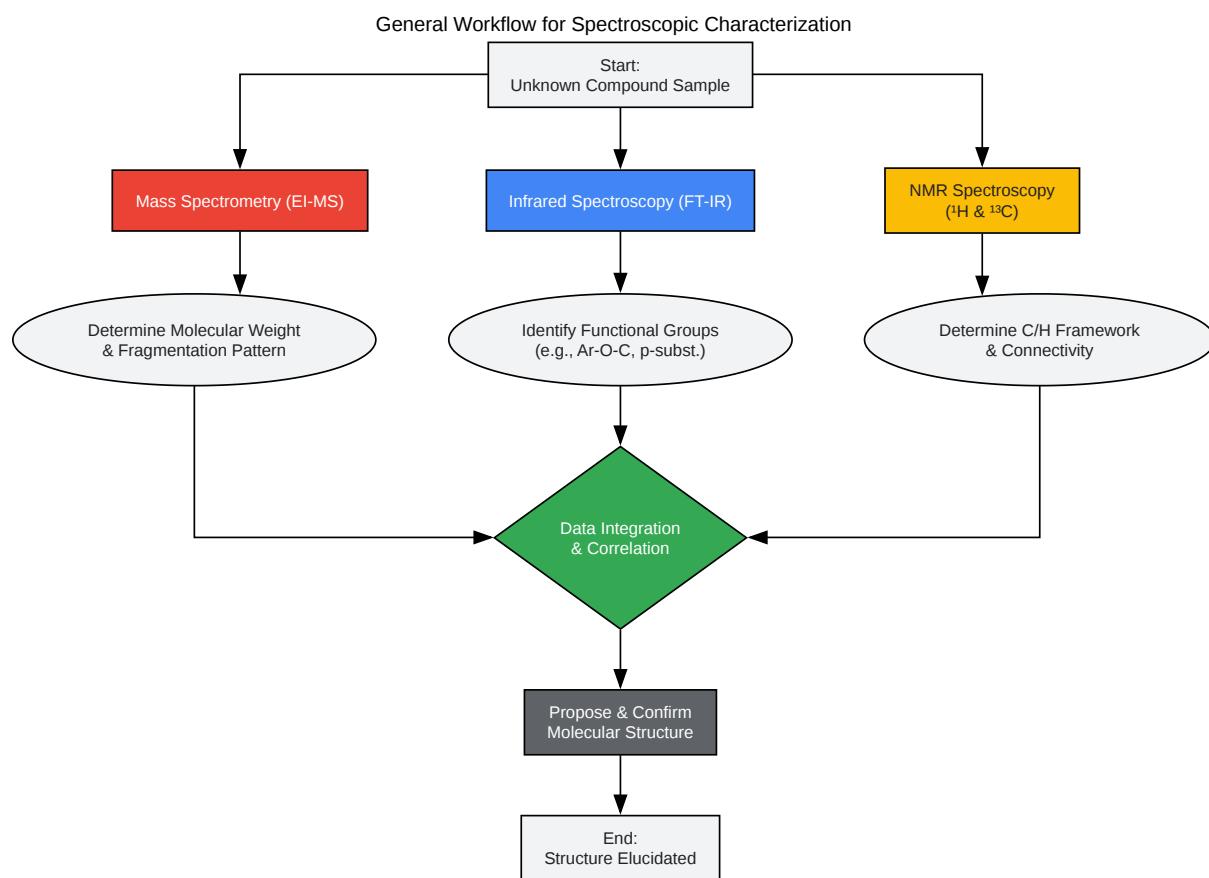
Mass Spectrometry Protocol (EI-MS)

- Sample Introduction: Introduce a small quantity of the solid sample into the mass spectrometer, typically via a direct insertion probe or after separation using a Gas Chromatograph (GC).
- Ionization: Volatilize the sample by heating it under vacuum. In the ionization chamber, bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This process creates the positively charged molecular ion (M⁺) and various fragment ions.
- Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z. The peak with the highest m/z value typically corresponds to the molecular ion, and the

fragmentation pattern provides a structural fingerprint of the molecule.

Visualization of Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a pure organic compound like **1,4-diphenoxylbenzene**.



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